molecular formula C20H14ClN3O3 B2904529 N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 955314-97-3

N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2904529
CAS No.: 955314-97-3
M. Wt: 379.8
InChI Key: BNCOSESMBAYKRC-UHFFFAOYSA-N
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Description

N-(6-Chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 2,5-dioxopyrrolidinyl group at the para position and a 6-chloroquinolin-4-yl moiety linked via an amide bond.

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-13-3-6-16-15(11-13)17(9-10-22-16)23-20(27)12-1-4-14(5-2-12)24-18(25)7-8-19(24)26/h1-6,9-11H,7-8H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCOSESMBAYKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, the quinoline ring can be constructed via a Skraup synthesis or other quinoline-forming reactions.

    Introduction of the Chloro Group: Chlorination of the quinoline ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling with Benzamide: The chloroquinoline derivative is then coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound could be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the quinoline ring can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Potential use as a lead compound in drug discovery for treating infections or cancer.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. In cancer research, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Activity Profiles

The evidence focuses on MPPB, a structurally related benzamide derivative, which serves as a benchmark for comparison. Key structural and functional differences are outlined below:

Compound Key Substituents Biological Activity Impact on mAb Production
N-(6-Chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 6-Chloroquinoline, 2,5-dioxopyrrolidine Not reported in evidence (theoretical: potential kinase inhibition or metabolic modulation) Unknown; structural similarity to MPPB suggests possible modulation of mAb yield or glycosylation
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) 2,5-Dimethylpyrrole, 2,5-dioxopyrrolidine Enhances mAb production by 125–392% in rCHO cells; suppresses galactosylation Increases intracellular ATP, glucose uptake, and cell-specific productivity while suppressing growth

Mechanistic Insights from MPPB

MPPB’s efficacy stems from its dual functional groups:

  • 2,5-Dimethylpyrrole : Critical for enhancing mAb productivity (up to 392% increase in cell-specific productivity) and suppressing cell growth, likely via metabolic reprogramming .
  • 2,5-Dioxopyrrolidine : Modulates glycosylation; MPPB reduces galactosylation, a critical quality attribute (CQA) affecting antibody-dependent cellular cytotoxicity (ADCC) .

In contrast, the chloroquinoline group in the queried compound may introduce distinct pharmacokinetic or target-binding properties.

Comparison with Other mAb Modulators

The evidence highlights several compounds affecting mAb yield and quality in rCHO cells:

  • Valproic Acid/CDK4/6 Inhibitors : Enhance galactosylation .
  • 3-Methyladenine : Boosts cell-specific productivity via autophagy modulation .
  • MPPB : Unique in simultaneously enhancing productivity (171% mAb concentration increase) and suppressing galactosylation, offering dual utility in production and quality control .

The queried compound’s lack of dimethylpyrrole may limit its ability to replicate MPPB’s effects, though its dioxopyrrolidinyl group could retain glycosylation-modulating activity.

Research Findings and Data Tables

MPPB’s Performance in rCHO Cell Cultures

Parameter MPPB (0.32 mM) Control Change P-value
mAb Concentration 171% 100% +71% <0.05
Cell-Specific Productivity 202% 100% +102% <0.01
Galactosylation Level 65% 100% -35% <0.05
Intracellular ATP 2.5-fold increase Baseline +150% <0.001

Data sourced from batch cultures (n=3) at day 3

Structural-Activity Relationship (SAR) of Pyrrole Derivatives

Substituent mAb Productivity Galactosylation Cell Growth
2,5-Dimethylpyrrole (MPPB) +++ -- --
Unsubstituted Pyrrole + No effect No effect
2,5-Dioxopyrrolidine Alone No effect -- No effect

Key: +++ = strong enhancement; -- = suppression

Critical Analysis and Limitations

  • The queried compound lacks empirical data in the provided evidence, limiting direct comparison.
  • MPPB’s dimethylpyrrole is irreplaceable for productivity enhancement, suggesting the chloroquinoline derivative may require structural optimization to achieve similar effects.
  • Suppression of galactosylation by dioxopyrrolidinyl groups (as in MPPB) could be a shared feature, but this remains untested for the queried compound.

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